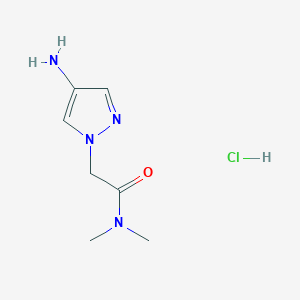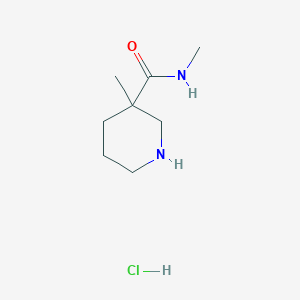
N,3-dimethylpiperidine-3-carboxamide hydrochloride
説明
“N,3-dimethylpiperidine-3-carboxamide hydrochloride” is a piperidine derivative. It has a CAS Number of 112950-94-4 and a molecular weight of 192.69 . The IUPAC name for this compound is N,N-dimethyl-3-piperidinecarboxamide hydrochloride . It is a solid substance .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H16N2O.ClH/c1-10(2)8(11)7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 192.69 . The IUPAC name for this compound is N,N-dimethyl-3-piperidinecarboxamide hydrochloride . The InChI code for this compound is1S/C8H16N2O.ClH/c1-10(2)8(11)7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3;1H .
科学的研究の応用
DNA Interaction and Potential Antitumor Properties
N,3-dimethylpiperidine-3-carboxamide hydrochloride (DACA) and its analogs are notable for their interaction with DNA. These compounds are known for their DNA-intercalating properties, involving topoisomerases I and II, which makes them potential candidates for antitumor drugs. The DNA-intercalating action is critical as it may disrupt the DNA replication process in cancer cells, potentially leading to cell death. For instance, DACA has been studied for its cytotoxic action and promising preclinical activity against solid tumors in mice. However, clinical trials revealed limited anti-proliferative activity and toxicity issues at high doses, indicating the need for further exploration of administration methods for optimal therapeutic effects (McCrystal et al., 1999).
Chromatin Lesions and Topoisomerase II Interaction
Research indicates that DACA and its structural analogs can induce chromatin lesions characteristic of topoisomerase II-blocking drugs, such as DNA breaks and DNA-protein cross-links. This activity, however, appears to be less potent compared to some other antileukemic drugs. The structure of the 4-carboxamide side-chain plays a crucial role in the drug's ability to penetrate cell membranes and exert its cytotoxic and DNA-damaging activities. Understanding the mechanism of these acridine-4-carboxamides further enhances our knowledge of their potential as antitumor agents (Pastwa et al., 1998).
Potential in Androgen Receptor Antagonism
N-arylpiperazine-1-carboxamide derivatives, including compounds related to DACA, have been studied for their androgen receptor (AR) antagonist activities. These compounds, especially those with specific structural features, have shown promising results as orally active, nonsteroidal AR antagonists. This suggests a potential application in treating conditions like prostate cancer by inhibiting androgen receptors (Kinoyama et al., 2005).
Metabolic Pathways and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of DACA is crucial for its development as an antitumor agent. Studies have revealed that DACA undergoes N-oxidation and acridone formation as major biotransformation reactions in humans. These metabolic pathways are considered detoxication reactions. The urinary excretion patterns and plasma metabolite profiles provide valuable insights for optimizing therapeutic dosages and administration schedules (Schofield et al., 1999).
特性
IUPAC Name |
N,3-dimethylpiperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(7(11)9-2)4-3-5-10-6-8;/h10H,3-6H2,1-2H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIBIFLLICSJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C(=O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


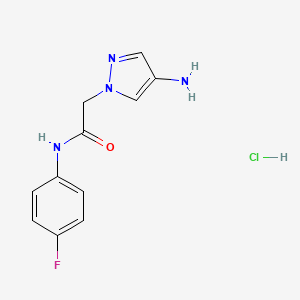
![[2,4']Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone hydrochloride](/img/structure/B1402423.png)
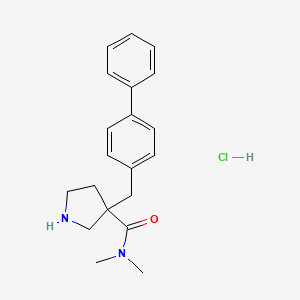
![4-[5-(3,4-Difluoro-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402426.png)

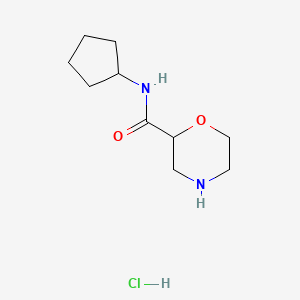
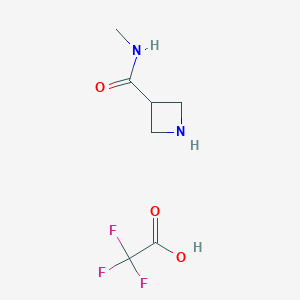
![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride](/img/structure/B1402432.png)


![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride](/img/structure/B1402436.png)

![1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride](/img/structure/B1402438.png)
